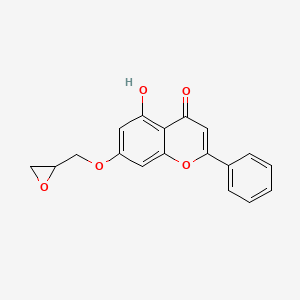
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one, also known as HOCPCA, is a synthetic compound that belongs to the family of coumarin derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
DNA Non-intercalative Topoisomerase II Catalytic Inhibitor
5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one, a compound related to your query, has been identified as a DNA non-intercalative topoisomerase II specific catalytic inhibitor. This compound targets the ATP-binding domain of topoisomerase II and exhibits high selectivity against the α-isoform, demonstrating lower toxicity compared to other topoisomerase II poisons like etoposide (Park et al., 2019).
Structural Studies in Crystallography
Compounds structurally similar to your query have been synthesized and analyzed using X-ray crystallography. For example, 4-(oxiran-2-ylmethoxy)benzoic acid has been crystallized in the monoclinic system, providing valuable information for structural chemistry and potential pharmaceutical applications (Obreza & Perdih, 2012).
Cytotoxic Agents in Cancer Research
Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. Some of these analogues showed promising cytotoxic activity, surpassing that of the parent compound, indicating potential applications in cancer therapy (Liu et al., 2017).
Synthesis of Biocidal Compounds for Industrial Applications
New biocidal compounds have been synthesized, including those with 4-(oxiran-2-ylmethoxy) phenyl moieties. These compounds have shown promising applications in the plastic industry, demonstrating antimicrobial activity against various bacterial strains (Zaiton et al., 2018).
Electrochemical Detection of DNA
Compounds with oxiran-2-ylmethoxy groups have been explored as potential labels for electrochemical detection of DNA, indicating their utility in biochemical and diagnostic applications (Šimonová et al., 2014).
Anticorrosive Behavior in Material Science
In material science, aromatic epoxy monomers containing oxiran-2-yl-methoxy groups have been studied for their anticorrosive properties on carbon steel in acidic solutions. These studies provide insights into the development of new materials with enhanced durability and resistance to corrosion (Dagdag et al., 2019).
Eigenschaften
CAS-Nummer |
84858-42-4 |
|---|---|
Produktname |
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one |
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O5/c19-14-6-12(21-9-13-10-22-13)7-17-18(14)15(20)8-16(23-17)11-4-2-1-3-5-11/h1-8,13,19H,9-10H2 |
InChI-Schlüssel |
UDIGIQIAYHXCND-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Kanonische SMILES |
C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Synonyme |
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
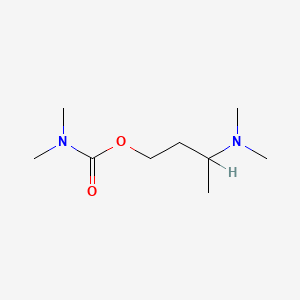
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
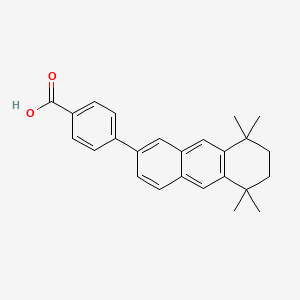
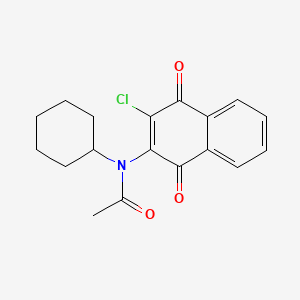
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
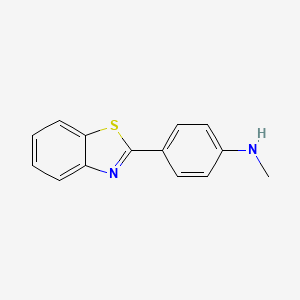
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
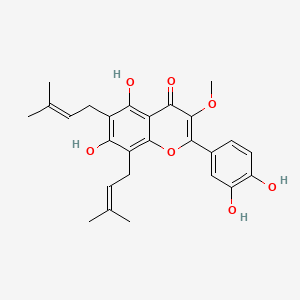
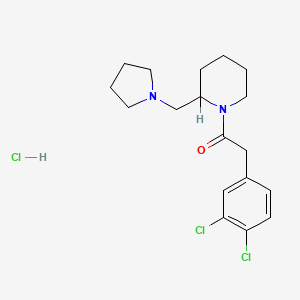
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
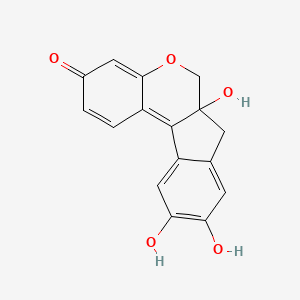
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)